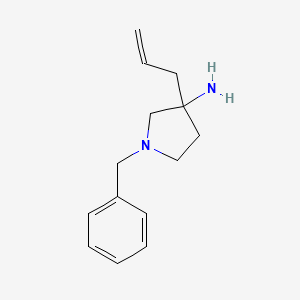

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Description

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine is a substituted pyrrolidine derivative characterized by a benzyl group at the 1-position and a propenyl (allyl) group at the 3-position of the pyrrolidine ring. The allyl substituent introduces reactivity and conformational flexibility, distinguishing it from analogues with saturated alkyl chains. Structural verification typically employs spectroscopic techniques such as $ ^1H $-NMR and $ ^{13}C $-NMR, as demonstrated in for a nitropyrrolidine derivative .

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-benzyl-3-prop-2-enylpyrrolidin-3-amine |

InChI |

InChI=1S/C14H20N2/c1-2-8-14(15)9-10-16(12-14)11-13-6-4-3-5-7-13/h2-7H,1,8-12,15H2 |

InChI Key |

FLQKNSUTDXSRBK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCN(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Strategy 1: One-Pot Mannich and Aza-Prins Reactions

- Process : A secondary amine (such as a benzyl-substituted pyrrolidine derivative), formaldehyde, and an activated alkene (e.g., N-vinylpyrrolidin-2-one or styrene) are combined in a solvent like acetonitrile with acid catalysis (H2SO4, HCl, or Lewis acids).

- Outcome : This method aims to directly produce the allylamine via a one-pot sequence combining Mannich and aza-Prins reactions.

- Challenges : When using heterocyclic alkenes (e.g., N-vinylpyrrolidin-2-one), yields are low (~11%) due to side reactions and degradation of starting materials under acidic conditions. Styrene as the alkene yields better results (~65% for naftifine, a related allylamine) due to its stability in acid.

Two-Step Sequence: Isolation of γ-Aminoalcohols Followed by Dehydration

- Step 1 : Formation of γ-aminoalcohol intermediates by stirring secondary amines with formaldehyde and activated alkenes under catalyst-free conditions in acetonitrile at room temperature.

- Step 2 : Dehydration of the isolated γ-aminoalcohols using Lewis acid catalysts such as aluminum chloride (AlCl3) in refluxing 1,4-dioxane, followed by neutralization and purification to afford the allylamine.

- Yields : This approach provides acceptable to excellent yields of the allylamine products, overcoming the limitations of the one-pot acid-catalyzed method.

Alternative Strategy: Reduction of β-Aminoketones to γ-Aminoalcohols and Subsequent Dehydration

- Step 1 : Synthesis of β-aminoketones via Mannich reactions involving acetophenones, dimethylamine hydrochloride, and formaldehyde in ethanol.

- Step 2 : Reduction of β-aminoketones with sodium borohydride (NaBH4) in methanol to yield γ-aminoalcohols.

- Step 3 : Dehydration of γ-aminoalcohols by refluxing in 5N hydrochloric acid (HCl), followed by neutralization and purification to obtain the allylamine.

- Advantages : This method yields naftifine and analogues in high yields (up to 90%), with simple starting materials and straightforward procedures, offering a versatile route to allylamines including 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine analogues.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalyst/Conditions | Yields (%) | Notes |

|---|---|---|---|---|

| One-Pot Mannich + Aza-Prins (acid catalysis) | Secondary amine + formaldehyde + activated alkene | H2SO4, HCl, or Lewis acids; room temp or reflux | Low (11% with heterocycles), moderate (65% with styrene) | Side reactions limit yield with heterocyclic alkenes |

| Two-Step Mannich + Dehydration | γ-Aminoalcohol isolation + dehydration | Catalyst-free for γ-aminoalcohol; AlCl3 in 1,4-dioxane for dehydration | Acceptable to excellent | Better yields than one-pot acid catalysis |

| β-Aminoketone Reduction + Dehydration | Mannich reaction → NaBH4 reduction → acid dehydration | NaBH4 in MeOH; 5N HCl reflux for dehydration | Up to 90% (for naftifine) | Simple, high-yielding, versatile |

Research Findings and Analysis

- The Mannich-type reactions are central to the synthesis of allylamines like 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine, providing a modular approach to incorporate various substituents.

- Acid-catalyzed one-pot methods are limited by the stability of the alkene substrates, with styrene derivatives performing better than heterocyclic alkenes.

- Isolating γ-aminoalcohol intermediates before dehydration improves yields significantly, especially when using Lewis acid catalysts.

- The alternative approach via β-aminoketones offers a robust and high-yielding route, with the added benefit of structural diversity and ease of starting material availability.

- These synthetic strategies are supported by comprehensive characterization techniques including IR, NMR, elemental analysis, and mass spectrometry to confirm product structures.

Chemical Reactions Analysis

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an agonist or antagonist at a receptor site, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Reactivity : The allyl group in the target compound confers higher reactivity (e.g., susceptibility to oxidation or Michael additions) compared to saturated chains in analogues like 1-Benzyl-N-ethylpyrrolidin-3-amine .

- Stereochemistry: Compounds like (3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine highlight the role of chirality in pharmacological activity, though stereochemical data for the target compound is unspecified .

Physicochemical Properties

Spectroscopic data for related compounds () suggest that pyrrolidine derivatives exhibit characteristic $ ^1H $-NMR signals for aromatic protons (δ 7.2–7.4 ppm) and aliphatic protons (δ 2.4–3.1 ppm). For example, 1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-amine shows peaks at δ 2.42–2.49 ppm (pyrrolidine CH$_2$) and δ 127.1–141.2 ppm (aromatic carbons) . The allyl group in the target compound would likely display distinct $ ^1H $-NMR signals (e.g., vinyl protons at δ 5.1–5.8 ppm and coupling constants >10 Hz).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.